Ethyl 4-chloro-2,2-dimethylbutanoate
Overview
Description
Ethyl 4-chloro-2,2-dimethylbutanoate is an organic compound with the molecular formula C8H15ClO2. It is an ester derivative of butanoic acid and is characterized by the presence of a chloro group and two methyl groups on the butanoate backbone. This compound is used in various chemical syntheses and has applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-2,2-dimethylbutanoate can be synthesized through the esterification of 4-chloro-2,2-dimethylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated systems and controlled reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2,2-dimethylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-2,2-dimethylbutanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as amines or thiols.
Hydrolysis: 4-chloro-2,2-dimethylbutanoic acid and ethanol.
Reduction: 4-chloro-2,2-dimethylbutanol.
Scientific Research Applications
Ethyl 4-chloro-2,2-dimethylbutanoate is utilized in various scientific research fields:
Chemistry: As a building block in organic synthesis and for the preparation of more complex molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2,2-dimethylbutanoate involves its reactivity as an ester and the presence of the chloro group. The ester group can undergo hydrolysis or reduction, while the chloro group can participate in nucleophilic substitution reactions. These reactions are facilitated by the molecular structure, which allows for various chemical transformations.
Comparison with Similar Compounds
Ethyl 4-chloro-2,2-dimethylbutanoate can be compared with similar compounds such as:
Ethyl 4-chlorobutanoate: Lacks the two methyl groups, resulting in different reactivity and applications.
Ethyl 2,2-dimethylbutanoate: Lacks the chloro group, affecting its chemical behavior and uses.
4-chloro-2,2-dimethylbutanoic acid: The acid form of the compound, which has different reactivity and applications.
The uniqueness of this compound lies in its combination of the ester, chloro, and dimethyl groups, which confer specific reactivity and versatility in chemical synthesis.
Biological Activity
Ethyl 4-chloro-2,2-dimethylbutanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on diverse research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derived from 4-chloro-2,2-dimethylbutanoic acid. Its molecular formula is , and it typically appears as a colorless to light yellow liquid with a purity of around 95% . The compound is synthesized through various methods, including reactions involving bromo-substituted compounds and esters .
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models . For instance, a study demonstrated that administering a dose of 20 mg/kg significantly reduced carrageenan-induced paw edema in rats, suggesting its potential use in treating inflammatory conditions.
Analgesic Activity
In addition to its anti-inflammatory effects, the compound has also been evaluated for analgesic activity. Comparative studies have indicated that it may provide pain relief comparable to established analgesics like Piroxicam and Meloxicam, particularly in models of acute pain .
The biological activity of this compound is primarily attributed to its ability to modulate inflammatory pathways. It appears to inhibit the cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, leading to reduced inflammation and pain . Furthermore, its structural characteristics allow it to interact with various biological targets, enhancing its pharmacological profile.
1. Anti-inflammatory Study
A notable study investigated the anti-inflammatory effects of this compound using a carrageenan-induced edema model. The results indicated a significant reduction in paw swelling at both 20 mg/kg and higher doses compared to control groups. This suggests that the compound may be effective in managing conditions characterized by inflammation .
2. Analgesic Efficacy
Another research effort focused on the analgesic properties of this compound. In this study, various doses were tested against established analgesics. This compound exhibited comparable efficacy in reducing pain responses in animal models, indicating its potential as an alternative analgesic agent .
Comparative Biological Activity Table
Activity | This compound | Piroxicam | Meloxicam |
---|---|---|---|
Anti-inflammatory | Significant reduction in edema | Effective | Effective |
Analgesic | Comparable efficacy | High efficacy | High efficacy |
Properties
IUPAC Name |
ethyl 4-chloro-2,2-dimethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2/c1-4-11-7(10)8(2,3)5-6-9/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPXZPHIALBTDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444976 | |
Record name | ethyl 4-chloro-2,2-dimethylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53840-29-2 | |
Record name | ethyl 4-chloro-2,2-dimethylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-chloro-2,2-dimethylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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